N-[3-(4-iodophenyl)oxan-4-yl]propane-2-sulfonamide
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Overview
Description
TRANS-N-(3-(4-IODOPHENYL)TETRAHYDRO-2H-PYRAN-4-YL)PROPANE-2-SULFONAMIDE is a chemical compound with the molecular formula C14H20INO3S and a molecular weight of 409.29 g/mol . This compound is characterized by the presence of an iodophenyl group, a tetrahydropyran ring, and a sulfonamide group, making it a unique and versatile molecule in various scientific fields .
Preparation Methods
The synthesis of TRANS-N-(3-(4-IODOPHENYL)TETRAHYDRO-2H-PYRAN-4-YL)PROPANE-2-SULFONAMIDE involves several steps, typically starting with the preparation of the iodophenyl intermediate. The iodophenyl group is introduced through iodination reactions, followed by the formation of the tetrahydropyran ring via cyclization reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
TRANS-N-(3-(4-IODOPHENYL)TETRAHYDRO-2H-PYRAN-4-YL)PROPANE-2-SULFONAMIDE undergoes various chemical reactions, including:
Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
TRANS-N-(3-(4-IODOPHENYL)TETRAHYDRO-2H-PYRAN-4-YL)PROPANE-2-SULFONAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of TRANS-N-(3-(4-IODOPHENYL)TETRAHYDRO-2H-PYRAN-4-YL)PROPANE-2-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The iodophenyl group may interact with cellular receptors or enzymes, leading to modulation of biological pathways . The sulfonamide group is known to inhibit certain enzymes, contributing to the compound’s biological activity . Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds to TRANS-N-(3-(4-IODOPHENYL)TETRAHYDRO-2H-PYRAN-4-YL)PROPANE-2-SULFONAMIDE include other sulfonamides and iodophenyl derivatives. Compared to these compounds, TRANS-N-(3-(4-IODOPHENYL)TETRAHYDRO-2H-PYRAN-4-YL)PROPANE-2-SULFONAMIDE is unique due to the presence of both the iodophenyl and tetrahydropyran groups, which confer distinct chemical and biological properties . Some similar compounds include:
- N-(4-Iodophenyl)sulfonamide
- Tetrahydro-2H-pyran-4-yl sulfonamide
- 4-Iodophenyl tetrahydropyran
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture .
Properties
IUPAC Name |
N-[3-(4-iodophenyl)oxan-4-yl]propane-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20INO3S/c1-10(2)20(17,18)16-14-7-8-19-9-13(14)11-3-5-12(15)6-4-11/h3-6,10,13-14,16H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWENXUCTZFSCNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1CCOCC1C2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20INO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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